3,4-Dimethylhexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74173. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

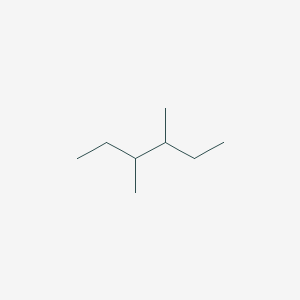

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTWWGNZUXGTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862234 | |

| Record name | 3,4-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.7 [mmHg] | |

| Record name | 3,4-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-48-2 | |

| Record name | 3,4-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18.[1][2][3][4] It is one of the eighteen structural isomers of octane.[5][6] As a component of gasoline and other fuel mixtures, understanding its chemical and physical properties is crucial for various industrial applications.[1] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relationship with other octane isomers.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in various chemical and physical processes.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C8H18 | [1][2][3][4] |

| Molecular Weight | 114.23 g/mol | [1][4] |

| CAS Number | 583-48-2 | [2] |

| SMILES | CCC(C)C(C)CC | [1] |

| InChI | InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 | [1][2] |

| InChIKey | RNTWWGNZUXGTAX-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [1] |

| Appearance | Colorless to Almost colorless | [7] |

| Boiling Point | 119 °C (lit.) | [7][8] |

| Melting Point | -91.46°C (estimate) | [7][9] |

| Density | 0.72 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index | n20/D 1.403 (lit.) | [7][8] |

| Vapor Pressure | 21.7 mmHg | [1] |

| Flash Point | 44 °F (6.7 °C) | [7] |

| Water Solubility | 799.4 µg/L | [7][9] |

| LogP (Octanol/Water Partition Coefficient) | 4.64 | [9] |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are generalized methods commonly used in chemical laboratories.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus.

-

Apparatus Setup: A round-bottom flask is filled with a small amount of this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a collection flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: As the liquid boils, the vapor travels into the condenser and condenses back into a liquid, which is collected in the receiving flask. The temperature is recorded when the vapor temperature stabilizes during the distillation process. This stable temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Measurement of Pycnometer Mass with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Gas Chromatography for Purity Analysis

Gas chromatography (GC) is a common technique used to determine the purity of volatile compounds like this compound and to analyze mixtures of its isomers.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like SPB-5) is used.[10]

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is prepared.

-

Injection: A small volume of the prepared sample is injected into the heated injection port of the GC. The sample is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the component.

-

Analysis: The retention time (the time it takes for a component to travel through the column) is used to identify the components by comparing them to known standards. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for the determination of purity.

Isomers of Octane (C8H18)

This compound is one of the 18 structural isomers of octane.[5][6] The relationship between these isomers can be visualized as a network of compounds with the same molecular formula but different structural arrangements.

Caption: Relationship of this compound to other isomers of octane.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a basis for laboratory determination of these properties. The visualization of its isomeric relationship highlights its place within the broader family of octane isomers. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields.

References

- 1. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 3,4-dimethyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C8H18) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. Draw 18 structural isomers of octane (C8H18) and write their IUPAC names... [askfilo.com]

- 6. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. This compound CAS#: 583-48-2 [m.chemicalbook.com]

- 8. This compound | 583-48-2 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. umsl.edu [umsl.edu]

3,4-Dimethylhexane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexane is a branched-chain alkane, an isomer of octane. As a saturated hydrocarbon, it finds applications primarily as a solvent, a component in fuel studies, and as a reference standard in analytical chemistry. Its specific isomeric structure influences its physical properties, such as boiling point and density, which can be of interest in various research and industrial applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information.

Chemical Identity and Molecular Formula

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 583-48-2 |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol |

| SMILES | CCC(C)C(C)CC |

| InChI | InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference |

| Boiling Point | 117.7 - 119 °C | [1] |

| Melting Point | -91.46 °C (estimate) | [1] |

| Density | 0.72 g/mL at 25 °C | [1] |

| Refractive Index (n 20/D) | 1.403 | [1] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

| Vapor Pressure | 21.7 mmHg at 25 °C | [3] |

| Water Solubility | 799.4 µg/L (temperature not stated) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the coupling of smaller alkyl fragments. Below is a representative experimental protocol based on the Wurtz reaction, a classical method for the formation of alkanes. It is important to note that this reaction with secondary halides can lead to a mixture of products and may have low yields.

Experimental Protocol: Wurtz Reaction

This protocol describes a plausible synthesis of this compound from 2-bromobutane.

Materials:

-

2-bromobutane

-

Sodium metal

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a mechanical stirrer.

-

Place small, clean pieces of sodium metal into the flask.

-

Add anhydrous diethyl ether to the flask to cover the sodium.

-

In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether.

-

Slowly add the 2-bromobutane solution to the stirred suspension of sodium in diethyl ether. The reaction is exothermic and may need to be controlled by cooling the flask in an ice bath.

-

After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the unreacted sodium by the slow, dropwise addition of ethanol, followed by distilled water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (around 118 °C).

Logical Relationship: Wurtz Synthesis of this compound

Caption: Wurtz reaction pathway for the synthesis of this compound.

Analytical Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common and effective technique for the analysis and quantification of volatile hydrocarbons like this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the quantitative analysis of this compound in a liquid sample.

Materials and Instrumentation:

-

Gas chromatograph with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms, HP-5ms, or similar)

-

Helium carrier gas (high purity)

-

Sample vials with septa

-

Microsyringe

-

This compound analytical standard

-

Internal standard (e.g., deuterated alkane or another non-interfering alkane)

-

Volatile organic solvent (e.g., hexane or pentane)

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of the this compound analytical standard in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

To each calibration standard and the unknown sample, add a known amount of the internal standard.

-

-

Instrumental Analysis:

-

Set the GC-MS parameters as follows (these may need to be optimized for the specific instrument and column):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 10 °C/min

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

-

-

-

Data Analysis:

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantify the amount of this compound in the unknown sample using the calibration curve.

-

Experimental Workflow: GC-MS Analysis of this compound

Caption: A typical workflow for the GC-MS analysis of this compound.

Applications

This compound is utilized in several areas of research and industry:

-

Fuel Research: As an isomer of octane, it is used in studies related to fuel combustion and the determination of octane ratings.

-

Organic Synthesis: It can be used as a non-polar solvent or as a starting material in certain chemical reactions.

-

Analytical Standard: Due to its well-defined properties, it serves as a reference standard in gas chromatography and other analytical techniques for the identification and quantification of hydrocarbons.

-

Lubricants: It may be a component in the formulation of certain lubricants.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

GHS Hazard Information:

-

Pictograms:

-

Flame (Flammable)

-

Health Hazard (Aspiration hazard, Skin irritation, Specific target organ toxicity)

-

Exclamation Mark (Skin and eye irritation)

-

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H336: May cause drowsiness or dizziness.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P331: Do NOT induce vomiting.

-

Storage and Handling: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Ground and bond containers when transferring material. Use only non-sparking tools.

This technical guide provides essential information for the safe and effective use of this compound in a research or professional setting. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Synthesis and preparation of 3,4-Dimethylhexane

An In-Depth Technical Guide to the Synthesis and Preparation of 3,4-Dimethylhexane

Abstract

This compound is a branched-chain alkane, one of the many isomers of octane. As a component of fuel and a simple hydrocarbon model, its synthesis is of interest for both academic research and industrial applications. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, tailored for researchers, scientists, and professionals in drug development and organic synthesis. It includes detailed experimental protocols, comparative data on synthetic methods, and visualizations of reaction pathways and workflows.

Compound Properties

This compound is a colorless, flammable liquid.[1] Its physical and chemical properties are well-documented and essential for its handling and characterization.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 583-48-2 | [2][3][4] |

| Molecular Formula | C8H18 | [2][3][4] |

| Molecular Weight | 114.23 g/mol | [2][3][4] |

| Boiling Point | 119 °C | [1][5] |

| Density | 0.72 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.403 | [1][5] |

| Flash Point | 6 °C (42.8 °F) | [1] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spec | [2][3][6] |

Overview of Synthetic Methodologies

Several classic and modern organic coupling reactions can be employed to synthesize this compound. The choice of method often depends on the desired yield, purity, available starting materials, and scalability. The most common approaches involve the coupling of four-carbon fragments.

Table 2: Comparison of Primary Synthesis Routes

| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Corey-House Synthesis | 2-Halobutane (e.g., 2-bromobutane) | Lithium, Copper(I) Iodide | High yield, excellent for coupling different alkyl groups, avoids many side reactions.[7][8] | Requires two steps to prepare the Gilman reagent; sensitive to moisture.[8] |

| Wurtz Reaction | 2-Halobutane (e.g., 2-chlorobutane) | Sodium Metal | Simple one-step procedure.[9][10] | Generally low yields for cross-coupling, risk of side reactions (elimination, disproportionation).[11] |

| Catalytic Hydrogenation | 3,4-Dimethyl-3-hexene | H₂, Pd/C Catalyst | High yield, clean reaction, produces specific stereoisomers from E/Z isomers.[12] | Requires the precursor alkene, which may need to be synthesized separately. |

Synthetic Pathways and Mechanisms

The formation of the central C3-C4 bond in this compound is the key strategic step in its synthesis. The following diagrams illustrate the logical flow of the most effective methods.

Caption: Logical flow of the Corey-House synthesis for this compound.

Caption: The proposed mechanism for the Wurtz coupling reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Corey-House Synthesis

This protocol describes the formation of this compound from 2-bromobutane via a Gilman reagent.

Materials:

-

2-Bromobutane (≥99%)

-

Lithium metal (wire or granules)

-

Copper(I) iodide (CuI, 99.9%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation of sec-Butyllithium:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add lithium metal (2 equivalents) to the flask containing anhydrous diethyl ether.

-

Slowly add a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether from the dropping funnel while stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of sec-butyllithium.

-

-

Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):

-

In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this suspension to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared sec-butyllithium solution (1 equivalent) to the CuI suspension via a cannula.

-

Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in the solution's appearance.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Protocol 2: Wurtz Reaction

This protocol outlines the direct coupling of 2-chlorobutane using sodium metal.[13]

Materials:

-

2-Chlorobutane (≥98%)

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup:

-

Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Add anhydrous diethyl ether to the flask, followed by small, freshly cut pieces of sodium metal (2.2 equivalents).

-

-

Coupling:

-

Slowly add 2-chlorobutane (2 equivalents) dropwise to the stirred suspension of sodium in ether.

-

The reaction is highly exothermic. Maintain a controlled reflux by adjusting the addition rate and, if necessary, using an external cooling bath.

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 2-4 hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Very cautiously, add ethanol to quench any unreacted sodium metal.

-

Slowly add water to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the resulting liquid via fractional distillation to isolate this compound.

-

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, follows a general laboratory workflow from reaction setup to final product analysis.

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It can cause skin irritation and may be fatal if swallowed and enters the airways.[2] All manipulations should be performed in a chemical fume hood. The synthesis protocols involve pyrophoric reagents (alkyllithiums) and highly reactive metals (lithium, sodium) which react violently with water. Strict adherence to anhydrous and inert atmosphere techniques is critical for safety and reaction success.

Conclusion

The synthesis of this compound can be effectively achieved through several established methods in organic chemistry. The Corey-House synthesis offers a high-yield and clean route, making it preferable for targeted synthesis where starting materials are readily available. The Wurtz reaction provides a simpler, albeit often lower-yielding, alternative. For stereospecific synthesis, the catalytic hydrogenation of the corresponding alkene is the most suitable method. The choice of protocol will ultimately be guided by the specific requirements of the research or development goal, including yield, purity, cost, and safety considerations.

References

- 1. 3,4-二甲基己烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 3,4-dimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 583-48-2 [m.chemicalbook.com]

- 6. This compound(583-48-2) 1H NMR [m.chemicalbook.com]

- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]

- 11. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 12. Which stereoisomer of 3,4-dimethyl-3-hexene forms (3S,4S)-3,4-dim... | Study Prep in Pearson+ [pearson.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3,4-dimethylhexane, a saturated hydrocarbon with two chiral centers. Understanding the stereochemistry of aliphatic hydrocarbons is crucial in various fields, including asymmetric synthesis, catalysis, and materials science. This document details the structure, properties, and analytical separation of the stereoisomers of this compound.

Introduction to the Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 3 and 4. This gives rise to a total of three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: The (3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane isomers are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light.

-

Meso Compound: The (3R,4S)-3,4-dimethylhexane isomer has a plane of symmetry and is therefore achiral and optically inactive. Its mirror image, (3S,4R)-3,4-dimethylhexane, is identical to it.

Structures of the Stereoisomers

The three-dimensional arrangement of the atoms in each stereoisomer is depicted below using Fischer projections.

-

(3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane (Enantiomeric Pair): These molecules are chiral and will rotate plane-polarized light in equal but opposite directions.

-

(3R,4S)-3,4-dimethylhexane (Meso Compound): This molecule is achiral due to an internal plane of symmetry and will not rotate plane-polarized light.

Physical and Chemical Properties

| Property | (3R,4R)-3,4-dimethylhexane | (3S,4S)-3,4-dimethylhexane | meso-(3R,4S)-3,4-dimethylhexane | Mixture of Stereoisomers |

| Molecular Formula | C₈H₁₈ | C₈H₁₈ | C₈H₁₈ | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol | 114.23 g/mol | 114.23 g/mol | 114.23 g/mol |

| Boiling Point | Data not available | Data not available | 118 °C[1] | 117-119 °C[2][3] |

| Density | Data not available | Data not available | Data not available | ~0.72 g/mL at 25 °C |

| Specific Rotation ([α]ᴅ) | Opposite to (3S,4S) | Opposite to (3R,4R) | 0° | Variable (depends on composition) |

Stereoisomeric Relationships

The relationships between the different stereoisomers of this compound can be visualized as follows:

Caption: Relationships between the stereoisomers of this compound.

Experimental Protocols for Separation and Characterization

The separation and characterization of the stereoisomers of this compound primarily rely on chiral gas chromatography for separation and polarimetry for the characterization of the enantiomers.

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers and the meso compound of this compound.

Methodology:

-

Column Selection: A capillary column coated with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are commonly used for the separation of chiral hydrocarbons.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a volatile, non-polar solvent (e.g., pentane or hexane).

-

GC Conditions:

-

Injector Temperature: 200-250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be employed.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Detector Temperature: 250-300 °C

-

-

Data Analysis: The retention times of the different stereoisomers will vary, allowing for their separation and quantification based on the peak areas in the chromatogram. The meso compound will elute as a single peak, while the two enantiomers will elute as separate peaks.

Polarimetry

Objective: To measure the optical rotation of the separated enantiomers.

Methodology:

-

Instrumentation: A polarimeter is used to measure the angle of rotation of plane-polarized light.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the purified enantiomer in a suitable achiral solvent (e.g., hexane or ethanol) to a known volume in a volumetric flask.

-

The concentration of the solution should be accurately determined.

-

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

The (3R,4R) and (3S,4S) enantiomers should exhibit specific rotations of equal magnitude but opposite signs. The meso compound will have a specific rotation of zero.

Experimental Workflow

The general workflow for the separation and characterization of this compound stereoisomers is outlined below.

References

An In-Depth Technical Guide on the Thermochemical Properties and Enthalpy of Formation of 3,4-Dimethylhexane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermochemical data for 3,4-dimethylhexane, with a particular focus on its enthalpy of formation. The document details the experimental and computational methodologies employed to determine these properties, presenting the data in a structured format for ease of comparison and analysis.

Thermochemical Data of this compound

This compound (C₈H₁₈) is a branched alkane with significant interest in thermochemical studies due to its relevance as a component of fuels and as a model compound for understanding structure-property relationships in hydrocarbons.[1][2] Accurate thermochemical data is crucial for chemical process design, combustion modeling, and computational chemistry benchmarks.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states.

| Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) | Method | Reference |

| Liquid | -252.0 ± 1.5 | Combustion Calorimetry (Ccb) | Prosen and Rossini, 1945[1] |

| Gas | -214.3 ± 1.6 | Derived from liquid phase and vaporization data | Prosen and Rossini, 1945; Majer and Svoboda, 1985[1][3] |

| Gas (estimated) | -216.5 | Computational (Molecular Mechanics) |

Note: The gas phase enthalpy of formation is derived from the liquid phase value and the enthalpy of vaporization.

The standard enthalpy of combustion (ΔcH°) is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.

| Phase | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Method | Reference |

| Liquid | -5468.7 ± 1.5 | Combustion Calorimetry (Ccb) | Prosen and Rossini, 1945[1] |

| Liquid | -5437.9 | Combustion Calorimetry (Ccb) | Fajans, 1920[1] |

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.

| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | Temperature (K) | Method | Reference |

| 37.7 | 298.15 (Standard Conditions) | Not specified | Stephenson and Malanowski, 1987[3] |

| 33.24 | 390.9 | Not specified | Majer and Svoboda, 1985[3] |

Experimental Protocols

The experimental determination of the enthalpy of formation for volatile organic compounds like this compound primarily relies on combustion calorimetry.

The seminal work by Prosen and Rossini in 1945 provided the accepted experimental value for the heat of combustion of this compound.[1] The methodology employed was oxygen bomb calorimetry, a technique that remains a cornerstone of experimental thermochemistry.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Detailed Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition. This is a critical step for volatile liquids.

-

Bomb Assembly: The encapsulated sample is placed in a crucible (typically platinum) inside the bomb. A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample or a combustion aid.

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a calorimeter bucket. The bucket is housed within an insulating jacket to minimize heat exchange with the surroundings. A precision thermometer or thermistor is used to monitor the water temperature.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Corrections: Several corrections are applied to the observed temperature rise to account for:

-

Heat exchange with the surroundings.

-

The heat of combustion of the fuse wire.

-

The formation of nitric acid from residual nitrogen in the bomb.

-

The heat of combustion of any sample containment material (e.g., gelatin capsule).

-

-

Calibration: The calorimeter is calibrated by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter system.

-

Calculation of ΔcH°: The heat of combustion of the sample is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

The standard enthalpy of formation (ΔfH°) of this compound is not measured directly but is calculated from its experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law.

Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.

Methodology:

The combustion reaction for this compound is: C₈H₁₈(l) + 12.5 O₂(g) → 8 CO₂(g) + 9 H₂O(l)

According to Hess's Law, the enthalpy of this reaction (ΔcH°) can also be expressed in terms of the enthalpies of formation (ΔfH°) of the reactants and products: ΔcH° = [8 * ΔfH°(CO₂, g) + 9 * ΔfH°(H₂O, l)] - [ΔfH°(C₈H₁₈, l) + 12.5 * ΔfH°(O₂, g)]

By rearranging this equation, the enthalpy of formation of this compound can be calculated, as the standard enthalpies of formation of CO₂, H₂O, and O₂ are well-established values.

Computational Protocols

High-accuracy composite quantum chemical methods are powerful tools for calculating thermochemical data, providing valuable insights and predictions. Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are designed to approximate the results of very high-level calculations at a more manageable computational cost.

The CBS-QB3 method is a widely used composite method known for its accuracy in predicting thermochemical properties. It involves a series of calculations to extrapolate the energy to the complete basis set limit.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-311G(2d,d,p) level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The ZPVE is typically scaled by an empirical factor (e.g., 0.99) to correct for anharmonicity.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets:

-

Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)/6-31+G*]

-

Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple excitations [MP4(SDQ)/6-31+G(d(f),p)]

-

Second-order Møller-Plesset perturbation theory [MP2/6-311+G(3d2f,2df,2p)]

-

-

CBS Extrapolation: The results from the MP2 calculations with different basis sets are used to extrapolate the energy to the complete basis set limit.

-

Final Energy Calculation: The final CBS-QB3 energy is a composite value derived from the energies calculated in the preceding steps, including empirical corrections.

G3 theory is another composite method that builds upon the earlier G2 theory to achieve high accuracy. It involves a similar multi-step process to CBS-QB3 but with a different combination of theoretical methods and basis sets.

Methodology:

-

Geometry Optimization: An initial geometry optimization is performed at the MP2(Full)/6-31G(d) level of theory.

-

Frequency Calculation: Vibrational frequencies are calculated at the HF/6-31G(d) level and scaled by an empirical factor (0.8929) to obtain the ZPVE.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at various levels of theory, including QCISD(T), MP4, and MP2, with progressively larger basis sets.

-

Empirical Corrections: The final G3 energy is obtained by summing the energies from the different levels of theory and adding a higher-level correction (HLC) term, which is an empirical correction that depends on the number of valence electrons.

Conclusion

The thermochemical data for this compound, particularly its enthalpy of formation, are well-established through careful experimental work, primarily bomb calorimetry. These experimental values serve as a crucial benchmark for the development and validation of high-accuracy computational chemistry methods. The detailed protocols outlined in this guide for both experimental and computational approaches provide a framework for understanding and reproducing these important thermochemical properties. For researchers in fields ranging from combustion science to drug development, a thorough understanding of these methodologies is essential for accurate modeling and prediction of chemical behavior.

References

Commercial Sources and Quality Control of 3,4-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, procurement, and quality control of 3,4-Dimethylhexane (CAS No. 583-48-2). Intended for professionals in research, and drug development, this document outlines key suppliers, available purities, and detailed experimental protocols for purity assessment.

Commercial Availability of this compound

This compound is a branched alkane available from a variety of chemical suppliers, catering to a range of research and development needs. It is typically offered in differing purity grades and quantities, from analytical standards to larger volumes for synthesis applications. Below is a summary of prominent commercial sources.

| Supplier | Brand/Product Line | Catalog Number (Example) | Purity | Available Quantities |

| Thermo Scientific Chemicals | Thermo Scientific Chemicals (formerly Alfa Aesar) | AAH5349806 | 97% | 5 g, 25 g |

| Sigma-Aldrich (Merck) | Supelco | 40512 | ≥99.0% (GC) | 1 mL |

| 97% | ||||

| TCI (Tokyo Chemical Industry) | TCI | D1228 | >97.0% (GC) | 5 mL |

| Santa Cruz Biotechnology | sc-254131 | Contact for details | ||

| National Analytical Corporation | 95%, 99.0% | Contact for details | ||

| CymitQuimica | Distributor for TCI | 3B-D1228 | >97.0% (GC) | 5 mL |

| ProcessPointChemicals | Contact for details |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Some suppliers may offer bulk quantities upon request.

Procurement Workflow

The procurement of this compound for research purposes follows a standardized workflow, from initial supplier identification to final product reception and quality verification.

Commercial Synthesis of this compound

While detailed proprietary synthesis routes are seldom disclosed by manufacturers, the commercial production of this compound can be achieved through several established organic chemistry methods. These methods typically involve the formation of carbon-carbon bonds to construct the branched octane skeleton.

Common synthetic strategies include:

-

Alkylation: The alkylation of a smaller hydrocarbon, such as hexane, with a methylating agent like methyl iodide in the presence of a strong base can introduce the desired methyl branches.

-

Hydrocarbon Cracking: In the petroleum industry, larger hydrocarbons can be broken down into smaller, more valuable branched alkanes like this compound through high-temperature and high-pressure cracking processes.

-

Catalytic Reforming: Zeolites and other metal oxide catalysts can be employed under controlled conditions to facilitate the isomerization and rearrangement of linear alkanes into their branched counterparts.

Quality Control and Purity Assessment

Ensuring the purity of this compound is critical for its application in sensitive research and development environments. The most common and effective method for purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main component from any impurities and provides confident identification based on mass spectra.

Experimental Protocol: Purity Analysis by GC-MS

This protocol outlines a general procedure for the determination of this compound purity. Instrument conditions may need to be optimized for specific equipment and columns.

1. Sample Preparation:

-

Prepare a 1% (v/v) solution of this compound in a high-purity, volatile organic solvent such as hexane or dichloromethane.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbon isomers.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split mode with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 35-200 amu.

3. Data Analysis:

-

The primary peak in the chromatogram should correspond to this compound.

-

Identify the peak by comparing its retention time with that of a certified reference standard.

-

Confirm the identity of the peak by matching its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of an incoming batch of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1][2] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.[2][3]

This guide provides a foundational understanding of the commercial landscape and quality control considerations for this compound. For specific applications, further optimization of analytical methods and consultation with suppliers is recommended.

References

Navigating the Handling of 3,4-Dimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylhexane. The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this chemical compound. This document outlines its physical and chemical properties, associated hazards, and detailed procedural recommendations for its handling, storage, and in case of emergencies.

Core Safety and Property Data at a Glance

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18 | [1][2] |

| Molecular Weight | 114.23 g/mol | [2][3] |

| CAS Number | 583-48-2 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 116.6 ± 7.0 °C to 119 °C | [1][6][7] |

| Density | 0.7 ± 0.1 g/cm³ (0.72 g/mL at 25 °C) | [1][6][7] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [7] |

| Vapor Pressure | 21.5 ± 0.1 mmHg at 25°C | [1] |

| Refractive Index | 1.399 to 1.403 at 20°C | [1][5][6] |

| Water Solubility | 799.4 µg/L (temperature not stated) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 4.64 | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[3][8] |

| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[3][8] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic effects) | Warning | H336: May cause drowsiness or dizziness.[3][8] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life.[8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[8] |

Understanding the Risks: A Visual Guide

The following diagram illustrates the primary hazards associated with this compound and the corresponding safety measures to mitigate these risks.

Caption: Key hazards of this compound and corresponding safety precautions.

Safe Laboratory Workflow

Adherence to a stringent workflow is critical when handling this compound. The following diagram outlines the recommended procedure for its safe use in a laboratory setting.

Caption: Recommended safe handling workflow for this compound in a laboratory.

Detailed Safety and Handling Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[2]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[2]

Safe Handling and Storage:

-

Use with local exhaust ventilation.[2]

-

Do not breathe vapors or mist.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][4]

-

Ground and bond the container and receiving equipment to prevent static discharge.[2][4]

-

Store locked up.[2]

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[2][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][9]

-

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4][9] If vomiting occurs naturally, have the victim lean forward.[10] Clean the mouth with water and drink plenty of water afterward.[2][10] Never give anything by mouth to an unconscious person.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam for extinction.[9][11] For large fires, apply water from as far as possible as a mist or spray; solid streams of water may be ineffective.[11]

-

Specific Hazards: The vapor is flammable and can travel to a source of ignition and flash back.[12] Containers may explode when heated.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[2] Remove all sources of ignition.[2] Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[11] Avoid release to the environment.[4]

-

Methods for Cleaning Up: Soak up with inert absorbent material.[2] Use spark-proof tools and explosion-proof equipment.[9] Collect spillage and place it in a suitable, closed container for disposal.[4][9]

Experimental Protocols for Safety-Related Properties

The following are summaries of standardized methodologies for determining key safety parameters of chemicals like this compound.

Flash Point Determination: The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a liquid like this compound with a viscosity of less than 45 SUS at 37.8 °C and no suspended solids, the ASTM D-56 (Standard Method of Test for Flashpoint by Tag Closed Tester) is appropriate.[12]

-

Principle: The sample is placed in a test cup and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.

-

Apparatus: Tag Closed Tester, thermometer.

-

Procedure Outline:

-

The apparatus is set up in a draft-free area.

-

The sample is cooled to a temperature at least 10°C below the expected flash point and then placed into the test cup.

-

The lid, with the thermometer and test flame applicator, is placed on the cup.

-

Heating is initiated at a slow, constant rate.

-

At prescribed temperature intervals, the test flame is applied by operating the shutter mechanism.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

For liquids with higher viscosity or suspended solids, the ASTM D-93 (Standard Method of Test for Flashpoint by Pensky-Martens Closed Tester) would be used.[12] The Setaflash Closed Tester (ASTM D3278-73) is also an accepted alternative method.[13][14]

Acute Oral Toxicity Assessment (OECD Guidelines): To determine the potential for a substance to cause adverse effects from a single oral dose, several OECD guidelines are available. These methods aim to minimize the number of animals used.

-

OECD Test Guideline 423 (Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals per step.[4][8]

-

Principle: The method assigns a substance to a toxicity class based on the mortality observed after sequential dosing at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[4][15]

-

Procedure Outline:

-

A group of animals (typically three) of a single sex is dosed at a specific level.

-

The outcome (mortality or survival) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

This process continues until the toxicity class can be determined.

-

-

-

OECD Test Guideline 425 (Up-and-Down Procedure): This method is also a sequential dosing test but aims to estimate the LD50 (the dose expected to be lethal to 50% of the animals).[9]

-

Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Procedure Outline:

-

A single animal is dosed at a level just below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

This continues until a specified number of reversals in the outcome have been observed. The LD50 is then calculated using the maximum likelihood method.

-

-

In Vitro Skin Irritation Testing (OECD Test Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to identify chemicals that cause skin irritation.[1][5][6][10][11]

-

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by the chemical's ability to reduce the viability of the tissue below a certain threshold.[6] Cell viability is typically measured using the MTT assay, which assesses mitochondrial activity.[10]

-

Procedure Outline:

-

The test chemical is applied to the surface of triplicate RhE tissue models.

-

The tissues are incubated with the chemical for a specific period (e.g., 60 minutes).[6]

-

The chemical is then removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[6]

-

After the recovery period, the tissues are incubated with MTT.

-

The amount of formazan produced (which is proportional to the number of viable cells) is quantified by spectrophotometry after extraction.

-

The cell viability is calculated relative to negative controls. A viability of ≤ 50% indicates that the chemical is a skin irritant (UN GHS Category 2).[6]

-

Airborne Concentration Monitoring (NIOSH Methods): To assess workplace exposure to hydrocarbons like this compound, NIOSH provides standardized analytical methods.

-

NIOSH Manual of Analytical Methods (NMAM) 1500 (Hydrocarbons, BP 36-216 °C): This method is suitable for a range of hydrocarbons.[16]

-

Principle: A known volume of air is drawn through a solid sorbent tube (containing coconut shell charcoal) to adsorb the hydrocarbon vapors. The sample is then desorbed in the laboratory and analyzed by gas chromatography.

-

Sampling Procedure Outline:

-

A personal sampling pump is calibrated with a representative sorbent tube in line.

-

The ends of the sorbent tube are broken, and it is connected to the pump with flexible tubing.

-

Air is sampled at a known flow rate for a specified total sample size.

-

The tube is then capped and sent to a laboratory for analysis.

-

-

Analytical Procedure Outline:

-

The front and back sections of the charcoal are placed in separate vials.

-

A desorption solvent (e.g., carbon disulfide) is added to each vial.

-

The samples are analyzed by gas chromatography with a flame ionization detector (GC-FID).

-

The mass of the analyte is determined by comparison with standards.

-

-

This guide is intended to provide a thorough understanding of the safety and handling requirements for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the contents of the Safety Data Sheet (SDS) provided by the supplier before commencing any work. Always adhere to established laboratory safety protocols and regulatory requirements.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. osha.gov [osha.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. x-cellr8.com [x-cellr8.com]

- 7. Page:NIOSH Manual of Analytical Methods - 5515.pdf/5 - Wikisource, the free online library [en.wikisource.org]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. senzagen.com [senzagen.com]

- 11. oecd.org [oecd.org]

- 12. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 13. 29 CFR 1910.106(a)(14), "Flashpoint" -- Acceptable Method of Determining Flashpoints | Occupational Safety and Health Administration [osha.gov]

- 14. osha.oregon.gov [osha.oregon.gov]

- 15. scribd.com [scribd.com]

- 16. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexane is a branched-chain alkane, a class of saturated hydrocarbons. Its molecular structure and nonpolar nature are the primary determinants of its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, based on established principles of chemical interactions, and outlines a detailed experimental protocol for its determination.

Core Principle: "Like Dissolves Like"

The solubility of alkanes in organic solvents is governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound is a nonpolar molecule, with the only intermolecular forces being weak van der Waals forces (specifically, London dispersion forces).[1][2] Therefore, it will readily dissolve in or mix with other nonpolar solvents that also exhibit van der Waals forces as their primary intermolecular attraction.[1][2]

Conversely, this compound is expected to have very low solubility or be immiscible with highly polar solvents, such as water. This is because the strong hydrogen bonds between polar solvent molecules would need to be broken to accommodate the nonpolar alkane molecules, a process that is not energetically favorable as the new interactions would be much weaker.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity of the Solvent: This is the most critical factor. Nonpolar solvents will be the most effective at dissolving this compound.

-

Temperature: For liquid-liquid mixtures where the components are not fully miscible, an increase in temperature generally increases solubility. For miscible liquids, temperature has a less pronounced effect on the miscibility itself but can affect properties like viscosity.

-

Pressure: For liquid-in-liquid solubility, pressure typically has a negligible effect under standard laboratory conditions.

-

Molecular Size and Branching: While this compound is an isomer of octane, its branched structure can slightly influence its interaction with solvents compared to its straight-chain counterpart. However, for the purpose of general solubility, it will behave similarly to other C8 alkanes.

Predicted Solubility of this compound in Common Organic Solvents

Due to a lack of specific quantitative experimental data for the solubility of this compound in the public domain, the following table is based on the well-established principles of "like dissolves like" and the known properties of alkanes. For a liquid solute like this compound, high solubility in a liquid solvent is referred to as miscibility.

| Solvent | Chemical Formula | Polarity | Predicted Solubility/Miscibility with this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Heptane | C₇H₁₆ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Miscible |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible |

| Cyclohexane | C₆H₁₂ | Nonpolar | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar | Likely Immiscible or Very Low Solubility |

| Acetonitrile | C₂H₃N | Polar | Likely Immiscible or Very Low Solubility |

| Dimethylformamide (DMF) | C₃H₇NO | Polar | Likely Immiscible or Very Low Solubility |

| Polar Protic Solvents | |||

| Water | H₂O | Highly Polar | Immiscible |

| Methanol | CH₃OH | Highly Polar | Immiscible |

| Ethanol | C₂H₅OH | Polar | Likely Immiscible or Very Low Solubility |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for determining the miscibility of this compound with various organic solvents.

Objective: To qualitatively determine the miscibility of this compound in a range of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)

-

Graduated cylinders or pipettes (for accurate volume measurement)

-

Test tubes with stoppers

-

Test tube rack

-

Vortex mixer (optional)

-

Water bath or heating block for temperature control (if investigating temperature effects)

-

Safety glasses, gloves, and lab coat

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform all steps in a well-ventilated fume hood.

-

Solvent Addition: Into a clean, dry test tube, add a specific volume (e.g., 2 mL) of the chosen organic solvent.

-

Analyte Addition: To the same test tube, add an equal volume (2 mL) of this compound.

-

Mixing: Stopper the test tube securely and invert it several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing of the two liquids.

-

Observation: Place the test tube in a rack and allow it to stand undisturbed for at least 5 minutes. Observe the contents of the test tube against a well-lit background.

-

Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible under these conditions.

-

Immiscible: If two distinct layers form, the liquids are immiscible. Note which liquid is in the upper and lower layer to make a qualitative assessment of their relative densities.

-

Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates slowly, or if the volumes of the layers change, the liquids may be partially miscible.

-

-

Record Keeping: Record the observations for each solvent tested, noting whether the liquids are miscible or immiscible. If immiscible, describe the appearance of the two phases.

-

Temperature Variation (Optional): To investigate the effect of temperature, the test tubes containing the mixtures can be placed in a water bath set to a specific temperature (e.g., 40°C) and the observations repeated.

Visualizations

The following diagrams illustrate the core concepts and workflows related to the solubility of this compound.

Caption: Logical flow of solubility based on molecular polarity.

Caption: Step-by-step workflow for determining liquid-liquid miscibility.

Conclusion

References

Unveiling the Origins of 3,4-Dimethylhexane: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the branched-chain alkane, 3,4-Dimethylhexane. While a seemingly simple hydrocarbon, understanding its origins in both geological and biological systems is crucial for various fields, from geochemistry to the study of volatile organic compounds in natural products. This document collates available data on its presence, details experimental methodologies for its detection, and visualizes its known and potential sources.

Natural Occurrence and Sources

This compound is a saturated hydrocarbon with the chemical formula C8H18. Its natural occurrence is primarily associated with geological formations, specifically as a constituent of petroleum and its refined products. It is also found as a volatile organic compound in certain plant-based materials.

Geological Sources: this compound is a component of crude oil and is consequently present in various petroleum fractions.[1][2] It is typically found in light naphtha, a complex mixture of hydrocarbons with 5 to 12 carbon atoms.[3][4][5][6] The formation of this compound in crude oil is a result of the thermal degradation of larger organic molecules from ancient biomass over geological time scales.

Biological Sources: The presence of this compound has been reported in the volatile profile of milled rice (Oryza sativa). While the concentrations are generally low, this finding suggests a potential for biosynthesis in plants. The biosynthesis of branched-chain alkanes, in general, is known to occur in microorganisms through pathways involving the manipulation of fatty acid synthesis.[7] Although a specific biosynthetic pathway for this compound in rice has not been elucidated, its presence points to a possible biological origin.

Quantitative Data

Quantitative data for this compound in natural, non-petroleum sources is limited in the available scientific literature. However, its concentration has been quantified in petroleum-derived products. The following table summarizes the available quantitative data.

| Source | Sample Type | Concentration (wt%) | Reference |

| Co-Optima Core Research Gasoline | Alkylate Research Fuel | 0.078 | [1] |

Note: While this compound has been identified as a volatile compound in milled rice, specific quantitative data from the reviewed literature is not currently available.

Experimental Protocols